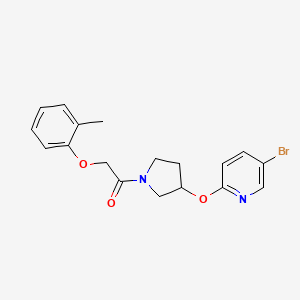
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a compound with a complex structure that involves a combination of aromatic and heterocyclic elements
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves a multi-step reaction pathway. One common method includes the nucleophilic substitution reaction where 5-bromopyridin-2-yl ether is synthesized first. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the desired product.
Steps::Formation of 5-bromopyridin-2-yl ether: Bromination of pyridin-2-ol with bromine.
Reaction with pyrrolidine: Nucleophilic substitution to introduce the pyrrolidinyl group.
Coupling with o-tolyloxyethanone: Final product formation through etherification.
Temperature: Generally carried out at 0-25°C.
Catalysts: Transition metal catalysts like palladium may be used.
Solvents: Polar aprotic solvents like DMSO or DMF.
Industrial Production Methods: In an industrial setting, production scales up with automated reactors and continuous flow systems to optimize yields and reduce waste. Key parameters such as temperature, pressure, and catalyst concentration are closely monitored to ensure consistent product quality.
化学反応の分析
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically with reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4), converting ketone groups into alcohols, or the bromine atom into a hydrogen atom, simplifying the structure.
Substitution: Nucleophilic or electrophilic substitution reactions are common, involving reagents such as Grignard reagents or halogenating agents. Major products often include derivatives with various functional groups replacing the pyrrolidinyl or tolyloxy components.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules, particularly in organic synthesis and medicinal chemistry.
Biology: Biologically, 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone has potential applications in drug development. It can interact with biological targets, offering pathways for new therapeutics.
Medicine: In medicine, research indicates its potential as an anti-inflammatory or anticancer agent, subject to further pharmacological studies to determine efficacy and safety.
Industry: Industrially, this compound is investigated for its role in creating novel materials, such as polymers and advanced composites, due to its unique structural properties.
作用機序
The compound's effects are mediated through its interaction with specific molecular targets. For example, it may inhibit particular enzymes or receptors involved in inflammation or cell proliferation. The exact mechanism involves binding to active sites, altering conformational states, and thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds:
1-(3-((5-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
1-(3-((5-Fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
1-(3-((5-Iodopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
Uniqueness: The presence of a bromine atom in 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone imparts unique reactivity and selectivity properties compared to its chlorinated, fluorinated, or iodinated counterparts. This can influence both its chemical behavior and biological activity, providing distinct advantages in specific applications.
Hope that covers all bases! Fascinating stuff, right? What else is on your mind?
特性
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-13-4-2-3-5-16(13)23-12-18(22)21-9-8-15(11-21)24-17-7-6-14(19)10-20-17/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSAIDWEOPXBIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)
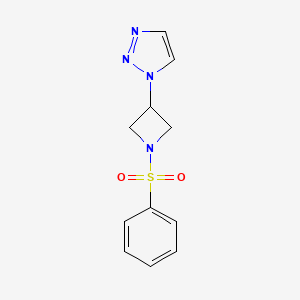

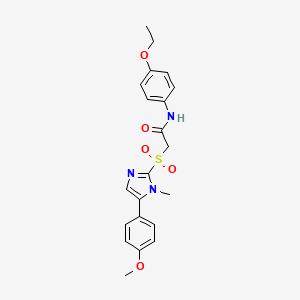
![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)
![14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one](/img/structure/B2410607.png)
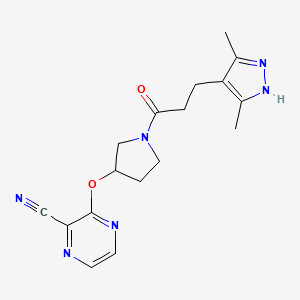
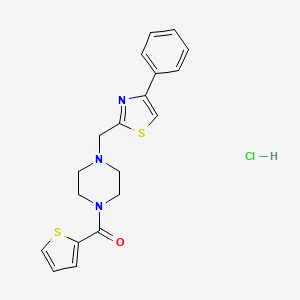
![2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2410613.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide](/img/structure/B2410616.png)
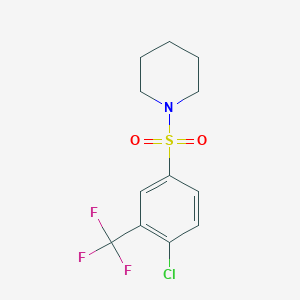
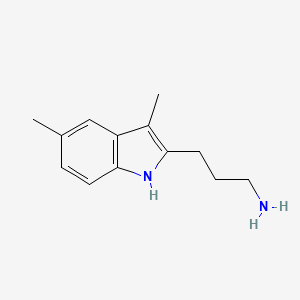
![N-(4-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410622.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2410624.png)
